Tinostamustine hydrochloride, also known as EDO-S101, is a novel compound that has garnered attention for its unique mechanism of action as an alkylating deacetylase inhibitor. This compound is particularly noted for its potential therapeutic applications in treating various hematological malignancies and solid tumors, including T-cell lymphoproliferative disorders and glioblastoma. Its structure combines the DNA-damaging properties of bendamustine with the histone deacetylase inhibitory effects of vorinostat, creating a potent cytotoxic agent designed for systemic use .
Tinostamustine was developed through a collaboration between academic institutions and pharmaceutical companies, with significant contributions from preclinical studies demonstrating its efficacy against resistant cancer cell lines. The compound is currently under investigation in various clinical trials aimed at evaluating its safety and effectiveness in treating specific cancer types .
The synthesis of tinostamustine hydrochloride involves several key steps that utilize various chemical reactions to construct its complex molecular structure. One common synthetic route starts with ortho-chloronitrobenzenes, which undergo reduction using stannous chloride in methanol, followed by cyclocondensation with 2-cyanoacetamide at elevated temperatures. This process yields N-substituted 2-(cyanomethyl)-benzimidazoles, which serve as precursors in further reactions to produce the final product .
The general method for synthesizing tinostamustine includes:
The molecular formula of tinostamustine hydrochloride is with a molecular weight of approximately 415.36 g/mol. The compound features a complex structure that includes multiple functional groups contributing to its reactivity and biological activity.
Tinostamustine hydrochloride participates in various chemical reactions characteristic of alkylating agents, including:
The reactions involving tinostamustine are critical for its mechanism of action against cancer cells, where it induces apoptosis and inhibits cell proliferation through DNA damage pathways.
Tinostamustine exerts its therapeutic effects primarily through two mechanisms:
This dual action enhances its efficacy against tumors that are resistant to conventional therapies.
Tinostamustine hydrochloride shows promise in various scientific applications:
Tinostamustine hydrochloride (C₁₉H₂₉Cl₃N₄O₂; molecular weight 451.82 g/mol) is a first-in-class hybrid molecule that covalently integrates the DNA-alkylating benzimidazole ring of bendamustine with the hydroxamic acid-based zinc-binding motif of vorinostat, a histone deacetylase (HDAC) inhibitor. This fusion creates a novel chemical entity (Synonyms: EDO-S101 hydrochloride, NL-101 hydrochloride; CAS: 1793059-58-1) with dual pharmacophoric functionality [1] [5] [7]. The hydrochloride salt form enhances aqueous solubility relative to the free base (1236199-60-2) and stabilizes the molecule for pharmaceutical use. Key physicochemical properties include:
Table 1: Key Physicochemical Parameters of Tinostamustine Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₉H₂₉Cl₃N₄O₂ | [1] [4] |
Molecular Weight | 451.82 g/mol | [1] [10] |
CAS Number (HCl salt) | 1793059-58-1 | [1] [4] |
Melting Point | 246–248°C | [4] |
Aqueous Solubility (25°C) | <0.012 mg/mL | [2] [8] |
DMSO Solubility | 100 mg/mL | [7] |
The synthesis of tinostamustine hydrochloride employs a convergent strategy linking the 5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole moiety (bendamustine-derived) to a heptanedioic acid monohydroxamate chain (vorinostat-derived) via a nucleophilic substitution reaction. Critical purification steps include chromatography under inert conditions to prevent hydrolysis of the labile bis(2-chloroethyl)amino groups [5] [8].
Formulation Challenges and Solutions:
Table 2: Representative Formulation Systems for Tinostamustine Hydrochloride
Route | Vehicle Composition | Purpose |
---|---|---|
Intravenous | 15% HPBCD + 1.5% acetic acid + 1.25% NaHCO₃ | Solubilization/pH stabilization |
Intraperitoneal | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline | Enhanced tissue penetration |
Oral | 0.5% CMC suspension | Gastric stability |
Tinostamustine hydrochloride exhibits pH-dependent hydrolysis, with maximum stability observed at acidic pH (pH 3–4). Degradation follows pseudo-first-order kinetics driven by nucleophilic displacement of chloroethyl groups via SN1 mechanisms. Key factors influencing stability include:
Degradation Products:
Stabilization Strategies:
Table 3: Hydrolysis Kinetics of Tinostamustine Hydrochloride in Aqueous Media
Condition | Half-Life (t₁/₂) | Primary Degradation Pathway |
---|---|---|
pH 7.4, 37°C | 45–60 minutes | SN1 hydrolysis of chloroethyl |
pH 4.0, 25°C | >24 hours | Slow dechlorination |
15% HPBCD, pH 4.0, 4°C | >1 week | Suppressed hydrolysis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7